
Clonixeril
説明
Clonixeril is a synthetic compound with potential therapeutic applications. It belongs to the class of STING (Stimulator of Interferon Genes) agonists . These molecules activate the innate immune response and have gained attention in cancer immunotherapy. Clonixeril specifically targets the cGAS-STING pathway, which plays a crucial role in potentiating inflammatory responses mediated by type I interferons .
科学的研究の応用
Catecholamines and Attention
- Covert Orientation of Attention : Clonixeril (clonidine) has been studied for its effects on brain catecholamines and covert orienting of attention in humans. It's found that drugs like clonidine can influence the engagement, disengagement, and movement of attention, particularly in relation to dopamine and noradrenaline transmission. This has implications for understanding attention mechanisms in conditions like ADHD and the impact of brain lesions on attention (Clark, Geffen, & Geffen, 1989).
Hemodynamic Effects
- Hemodynamic Response : Clonidine has been shown to lower blood pressure by reducing vascular resistance and cardiac output in young, healthy males. This study contributes to the understanding of clonidine's impact on cardiovascular physiology (Mitchell et al., 2005).
Neuropharmacological Actions
- Effects on Subthalamic-Supplementary Motor Loop : Clonidine modulates the activity of the subthalamic-supplementary motor loop, which is important for understanding its effects on disorders such as Parkinson's disease and ADHD. This highlights the role of the noradrenergic system in regulating motor control and cognitive functions (Spay et al., 2018).
Alpha-Adrenergic Receptors
- Role in Hypertension and Heart Failure : Clonidine, acting as an alpha2-adrenergic receptor agonist, has been explored for its hemodynamic functions, particularly in hypertension and heart failure. This research sheds light on the potential therapeutic applications of clonidine in cardiovascular disorders (Gavras, Manolis, & Gavras, 2001).
Analgesic Properties
- Potential Analgesic Adjuvant : Clonidine has been identified as a potent analgesic adjuvant, enhancing the effects of other analgesics. This suggests its potential use in pain management, especially in combination with other drugs (Tryba & Gehling, 2002).
Ocular Pharmacology
- Effects on Ocular Blood Flow : In ocular hypertensive rabbits, clonidine was found to increase ocular blood flow in the retina and choroid. This suggests potential applications in the treatment of glaucoma and other ocular conditions (Chiou & Chen, 1993).
Cognitive Functions
- Influence on Cognitive Decline : Clonidine has been studied for its potential to ameliorate cognitive deficits in aged nonhuman primates, particularly through actions at alpha2 receptors in the prefrontal cortex. This research is relevant to developing treatments for memory disorders in aging populations (Arnsten & Goldman-Rakic, 1985).
特性
IUPAC Name |
2,3-dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-13(17)5-2-6-14(10)19-15-12(4-3-7-18-15)16(22)23-9-11(21)8-20/h2-7,11,20-21H,8-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYJYGCPTGKBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865017 | |
| Record name | 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clonixeril | |
CAS RN |
21829-22-1 | |
| Record name | Clonixeril [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLONIXERIL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLONIXERIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVF42I68OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



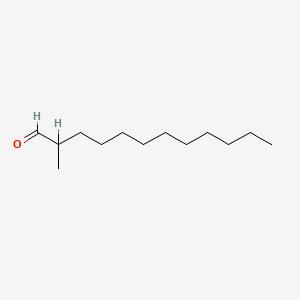
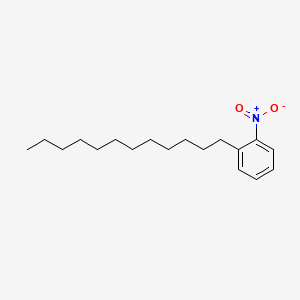
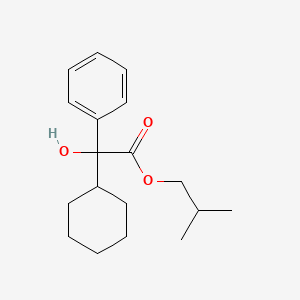
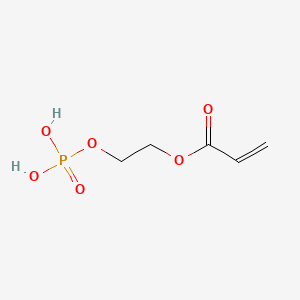
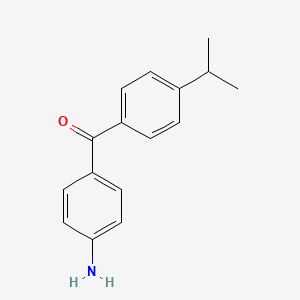

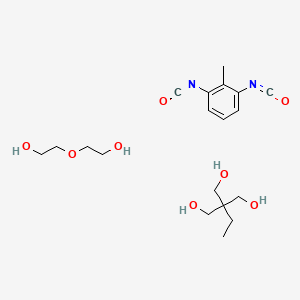


![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)



